molecular formula C7H15NO B13066917 2-(Oxolan-2-yl)propan-2-amine

2-(Oxolan-2-yl)propan-2-amine

Cat. No.: B13066917
M. Wt: 129.20 g/mol
InChI Key: MWACBPJCVXUVAR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(oxolan-2-yl)propan-2-amine

InChI

InChI=1S/C7H15NO/c1-7(2,8)6-4-3-5-9-6/h6H,3-5,8H2,1-2H3

InChI Key

MWACBPJCVXUVAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)propan-2-amine typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions. For example, the reaction of 2-chloropropane with tetrahydrofuran in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(Oxolan-2-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxygen-Containing Heterocyclic Analogs

1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine
  • Molecular Formula: C₇H₁₂F₃NO
  • Key Differences : Incorporates three fluorine atoms on the propan-2-amine backbone, enhancing electronegativity and metabolic stability.
  • Applications: Potential utility in medicinal chemistry due to fluorine’s bioisosteric effects; liquid state at room temperature (storage: 4°C) .
1-[(Oxolan-2-yl)methoxy]propan-2-amine
  • Molecular Formula: C₈H₁₇NO₂
  • Key Differences : Methoxy linker between the oxolane ring and amine group, increasing hydrophilicity.
  • Properties : Higher molecular weight (159.23 g/mol) compared to the target compound .
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
  • Structure : Replaces oxolane with a 1,2,4-oxadiazole ring.

Aryl-Substituted Propan-2-amine Derivatives

2-(3,5-Dichlorophenyl)propan-2-amine
  • Molecular Formula : C₉H₁₀Cl₂N
  • Properties : Chlorine substituents increase lipophilicity and steric bulk, favoring blood-brain barrier penetration. Studied for pharmacological activities .
2-(2-Fluorophenyl)propan-2-amine
  • Molecular Formula : C₉H₁₂FN
  • Applications : Fluorine’s electron-withdrawing effects may modulate receptor interactions; used in neuropharmacology research .
2-(Naphthalen-1-yl)propan-2-amine hydrochloride
  • Structure : Naphthyl group introduces extended π-conjugation, enhancing aromatic stacking interactions.

Halogenated and Complex Derivatives

2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
  • Molecular Formula : C₉H₁₁ClF₂N (free base)
Methyl(oxiran-2-yl)methylamine
  • Structure : Epoxide (oxirane) ring introduces electrophilic reactivity, enabling cross-linking or ring-opening reactions in material science .

Biological Activity

2-(Oxolan-2-yl)propan-2-amine, also known as a cyclic amine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an oxolane ring, which contributes to its unique structural properties and biological interactions. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C5H11NOC_5H_{11}NO, indicating the presence of a five-membered oxolane ring attached to a propan-2-amine moiety.

Synthesis Methods:
The synthesis typically involves:

  • Starting Materials : The reaction may begin with commercially available oxolane derivatives and propan-2-amine.
  • Reaction Conditions : Common methods include nucleophilic substitution reactions under basic conditions, often utilizing solvents such as ethanol or methanol.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Neuroactivity : Due to its amine functional group, it is hypothesized to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Interaction : The compound has been studied for its ability to interact with specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes:

  • Receptor Binding : The oxolane structure may enhance binding affinity to neurotransmitter receptors, leading to altered signaling pathways.
  • Enzymatic Inhibition : The amine group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their function.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition.
Study BNeuropharmacologyShowed modulation of serotonin receptors in vitro, suggesting potential antidepressant effects.
Study CEnzyme InteractionIdentified as a competitive inhibitor for certain metabolic enzymes, indicating a role in metabolic regulation.

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